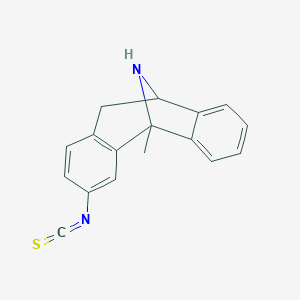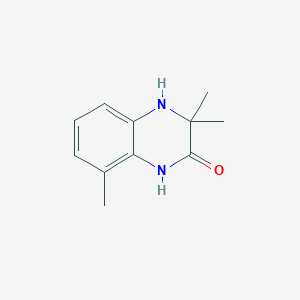
4-Isopropyl-1H-indene
Descripción general
Descripción
4-Isopropyl-1H-indene, also known as homocitronellal, is an organic compound with the chemical formula C10H12. It is a colorless liquid with a floral odor that is commonly used in perfumes and fragrances. However, it also has potential applications in scientific research, particularly in the fields of chemistry and biochemistry.
Mecanismo De Acción
The mechanism of action of 4-isopropyl-1H-indene is not well understood, but it is believed to interact with cellular receptors and enzymes to produce its effects. It may also act as a modulator of ion channels or neurotransmitter receptors, leading to changes in cellular signaling pathways.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4-isopropyl-1H-indene has a variety of biochemical and physiological effects. It has been shown to have antibacterial and antifungal properties, as well as potential anti-inflammatory effects. It may also have an impact on the central nervous system, potentially acting as a sedative or anxiolytic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-isopropyl-1H-indene in lab experiments has several advantages, including its low cost, ease of synthesis, and potential for a wide range of applications. However, its limited solubility in water and potential toxicity at high doses may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 4-isopropyl-1H-indene. These include further studies on its potential antibacterial and antifungal properties, as well as its potential as a chiral auxiliary and ligand in catalysis. Additionally, its impact on cellular signaling pathways and potential therapeutic applications should be explored further.
Aplicaciones Científicas De Investigación
4-Isopropyl-1H-indene has potential applications in scientific research due to its unique chemical properties. It can be used as a starting material for the synthesis of other compounds, such as pharmaceuticals and agrochemicals. It can also be used as a chiral auxiliary in asymmetric synthesis, as well as a ligand in catalysis. In addition, it has been studied for its potential antibacterial and antifungal properties.
Propiedades
Número CAS |
152685-98-8 |
|---|---|
Nombre del producto |
4-Isopropyl-1H-indene |
Fórmula molecular |
C12H14 |
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
4-propan-2-yl-1H-indene |
InChI |
InChI=1S/C12H14/c1-9(2)11-7-3-5-10-6-4-8-12(10)11/h3-5,7-9H,6H2,1-2H3 |
Clave InChI |
HUWWPWRILBVQHZ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC2=C1C=CC2 |
SMILES canónico |
CC(C)C1=CC=CC2=C1C=CC2 |
Sinónimos |
1H-Indene,4-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


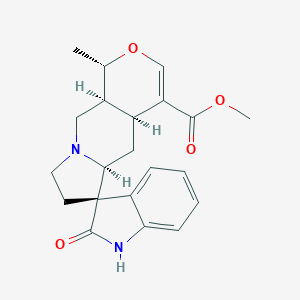
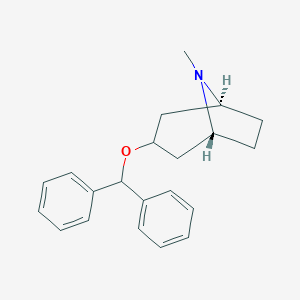


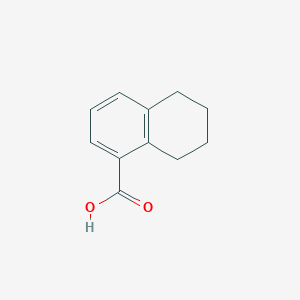

![Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP](/img/structure/B127889.png)
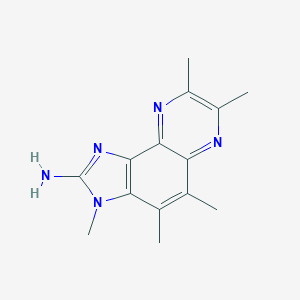

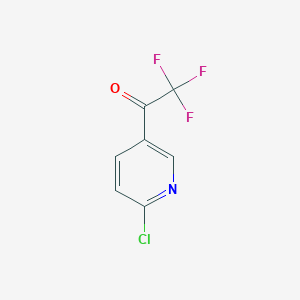
![5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid](/img/structure/B127901.png)
